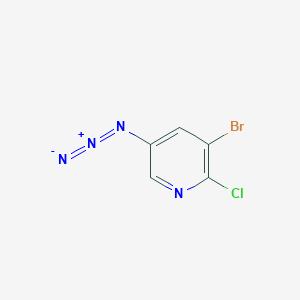
5-Azido-3-bromo-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-3-bromo-2-chloropyridine is a heterocyclic organic compound with the molecular formula C5H2BrClN4 It is characterized by the presence of azido, bromo, and chloro substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-3-bromo-2-chloropyridine typically involves the azidation of 3-bromo-2-chloropyridine. One common method includes the reaction of 3-bromo-2-chloropyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Azido-3-bromo-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Palladium-Catalyzed Coupling Reactions: The bromo and chloro substituents make it suitable for Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Palladium-Catalyzed Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed:
Substitution Products: Various azido derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Aplicaciones Científicas De Investigación
5-Azido-3-bromo-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Azido-3-bromo-2-chloropyridine is primarily based on its reactivity due to the presence of the azido, bromo, and chloro groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparación Con Compuestos Similares
3-Bromo-2-chloropyridine: Lacks the azido group, making it less reactive in certain nucleophilic substitution reactions.
5-Bromo-2-chloropyridine: Similar structure but without the azido group, limiting its applications in azide-specific reactions.
5-Amino-3-bromo-2-chloropyridine: Contains an amino group instead of an azido group, leading to different reactivity and applications.
Uniqueness: 5-Azido-3-bromo-2-chloropyridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
5-azido-3-bromo-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-4-1-3(10-11-8)2-9-5(4)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBCZMUIBTXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














